molecular formula C27H45NO3 B017214 Peimine CAS No. 107299-20-7

Peimine

Cat. No.: B017214
CAS No.: 107299-20-7
M. Wt: 431.7 g/mol
InChI Key: IUKLSMSEHKDIIP-BZMYINFQSA-N
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Description

Peimine (C₂₇H₄₅NO₃) is a steroidal alkaloid and a primary bioactive component of Fritillariae Thunbergii Bulbus (FTB), a traditional Chinese medicine with anti-inflammatory, antitumor, and cough-suppressing properties . Its pharmacological effects include:

  • Anti-inflammatory action: Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via suppression of NF-κB and MAPK pathways .
  • Antitumor activity: Induction of apoptosis in cancer cells by disrupting calcium homeostasis and modulating PI3K/AKT signaling .
  • Cough relief: Regulation of calcium signaling pathways and multi-target interactions involving MAPK1 and AKT1 .

This compound’s isosteroidal structure, characterized by a cholestane skeleton with a hydroxyl group at C-3 and a ketone at C-6, underpins its bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Verticine is an isosteroidal alkaloid that can be extracted from the bulbs, flowers, leaves, and stems of Fritillariae Thunbergii Bulbus using gas chromatography-mass spectrometry . The extraction process involves the use of solvents such as methanol and ethanol under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of verticine typically involves large-scale extraction from Fritillariae Thunbergii Bulbus. The process includes drying the plant material, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Anti-Inflammatory Action

Peimine has demonstrated anti-inflammatory effects in various studies:

  • It can inhibit interleukin-1β-induced inflammation .
  • This compound can ameliorate pulmonary fibrosis by inhibiting M2-type macrophage polarization .
  • It acts as a non-competitive blocker of Acetylcholine (ACh), with its impact varying based on ACh concentration .

Impact on Ion Channels and Receptors

This compound affects certain voltage-dependent ion channels and muscarinic receptors :

  • It blocks voltage-dependent potassium channels, with varying IC50 values for different channels . For example, the IC50 for blocking Kv1.2 was 472 µM .
  • This compound also blocks the Nav1.7 channel .
  • This compound can enhance nAChR desensitization, potentially impacting the rate of desensitization depending on ACh concentration .

Pharmacokinetics and Metabolism

Studies have investigated the pharmacokinetic properties of this compound:

  • A study explored the pharmacokinetic differences between this compound and peiminine in rats after oral administration of Fritillaria thunbergii .
  • This compound's intestinal absorption involves active transport .
  • This compound may increase the systemic exposure of paeoniflorin by inhibiting CYP3A4 and P-gp activity .

Stability of this compound in Rat Plasma

StabilityAccuracy (mean ± RSD) (%) this compound 2.0 (ng mL−1)Accuracy (mean ± RSD) (%) this compound 80.0 (ng mL−1)Accuracy (mean ± RSD) (%) this compound 200.0 (ng mL−1)
Freeze-thaw1.98 ± 7.884.3 ± 5.2201.8 ± 2.5
Long-term1.95 ± 11.378.9 ± 2.4208.5 ± 3.6
Short-term1.97 ± 6.581.0 ± 1.9200.9 ± 4.3
Post-preparation1.96 ± 6.880.4 ± 3.2202.4 ± 3.0

Conversion to Peiminine

This compound can be converted into peiminine and vice versa, indicating a reversible chemical process .

Chemiluminescence

In acidic conditions, potassium permanganate can oxidize this compound to produce chemiluminescence .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted peimine's potential as an anticancer agent, particularly against glioblastoma (GBM), a highly aggressive brain tumor.

  • Mechanism of Action : this compound induces apoptosis in GBM cells by regulating the PI3K/AKT signaling pathway. In vitro experiments demonstrated that it inhibits cell proliferation, migration, and invasion in a dose-dependent manner. The compound was shown to downregulate anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like p53 and Bax .
  • In Vivo Studies : In mouse xenograft models, this compound significantly reduced tumor growth, further supporting its potential as a therapeutic agent for GBM .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it relevant in treating various inflammatory conditions.

  • Cellular Studies : Research indicates that this compound can modulate inflammatory cytokines such as IL-8 and MMP-9. In vitro studies showed that it effectively reduces inflammation in cellular models exposed to pro-inflammatory stimuli .
  • Clinical Implications : The anti-inflammatory effects of this compound suggest its potential utility in treating conditions characterized by excessive inflammation, such as arthritis and ischemic diseases .

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against SARS-CoV-2.

  • Mechanism of Action : Studies indicate that this compound can inhibit the entry of SARS-CoV-2 into host cells by blocking critical pathways necessary for viral infection. This positions this compound as a candidate for further research as a functional food or therapeutic agent for COVID-19 .

Traditional Medicine and Respiratory Diseases

Historically, Fritillaria has been used in Traditional Chinese Medicine (TCM) for respiratory ailments.

  • Usage in TCM : this compound is recognized for its antitussive and expectorant properties, making it beneficial for treating coughs and asthma. Its long-standing use in TCM underscores its significance in herbal medicine .

Pharmacokinetics and Herb-Drug Interactions

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications.

  • Studies on Pharmacokinetics : Research has shown that the combination of this compound with other herbal compounds can influence the pharmacokinetic behavior of drugs, suggesting potential herb-drug interactions that could enhance or diminish therapeutic effects .

Data Tables

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis via PI3K/AKT pathwayReduces GBM cell proliferation and migration; inhibits tumor growth in vivo
Anti-inflammatoryModulates inflammatory cytokinesReduces levels of IL-8 and MMP-9; effective in cellular models
AntiviralBlocks viral entry into host cellsPotential therapeutic agent against SARS-CoV-2
Traditional MedicineAntitussive and expectorant propertiesLong history of use for respiratory diseases
PharmacokineticsInfluences drug absorption and metabolismHerb-drug interactions noted; impacts systemic exposure levels

Case Studies

  • Glioblastoma Treatment :
    • A study conducted on U87 glioblastoma cells showed that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers. This study utilized various assays to confirm the efficacy of this compound at different concentrations .
  • Inflammation Reduction :
    • In a controlled experiment assessing inflammatory responses, this compound treatment resulted in decreased levels of inflammatory cytokines in models subjected to TNF-α stimulation, indicating its potential role in managing inflammatory diseases .
  • COVID-19 Research :
    • Investigations into the antiviral properties of this compound revealed its ability to inhibit SARS-CoV-2 entry into cells, suggesting a novel application in managing viral infections .

Comparison with Similar Compounds

Structural Similarities and Differences

Peimine is frequently compared to peiminine (C₂₇H₄₃NO₃), another FTB-derived alkaloid. Both share a steroidal backbone but differ in functional groups:

Compound Molecular Formula Key Structural Features
This compound C₂₇H₄₅NO₃ 3β-hydroxyl, 6-ketone
Peiminine C₂₇H₄₃NO₃ 3β-hydroxyl, 5,6-unsaturated ketone

This structural similarity results in competitive cellular uptake but distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles .

Pharmacokinetic Profiles

Table 1: PK Parameters of this compound vs. Peiminine in A549 Cells

Parameter This compound (Single) Peiminine (Single) This compound + Peiminine (Combination)
Tmax (min) 120 60 240
Imax (ng/μg) 5857.64 9334.98 5316.92 (enhanced uptake)
Half-life (h) 49.84 24.25 Reduced in colitis models

Key Findings :

  • Competitive Uptake : Structural similarity causes delayed Tmax in combination (240 vs. 120/60 min alone) due to shared transport mechanisms .
  • Synergistic Effects : Co-administration increases Imax by 1.5–2.0×, enhancing anti-inflammatory efficacy .

Pharmacodynamic Effects

Table 2: Anti-Inflammatory and Antitumor Activities

Activity This compound Peiminine
Cytokine Inhibition TNF-α ↓ 80%, IL-6 ↓ 70% (LPS models) TNF-α ↓ 60%, IL-6 ↓ 50%
Apoptosis Induction Caspase-3 ↑, Bcl-2 ↓ (GBM cells) Limited data
Pathway Modulation NF-κB, MAPK, PI3K/AKT Primarily NF-κB

Key Findings :

  • Anti-Inflammatory Superiority : this compound’s inhibition of TNF-α and IL-6 is 20–30% stronger than peiminine .
  • Multi-Target Action : this compound regulates calcium signaling (Ca²⁺/CaMKII/JNK) for cough relief, a mechanism less prominent in peiminine .

Clinical and Mechanistic Insights

  • Cough Relief: this compound targets 23 proteins (e.g., MAPK1, AKT1) linked to immunological and neurological pathways, whereas peiminine’s targets are less characterized .
  • Drug Resistance : this compound reverses multidrug resistance in A549/DDP cells, while peiminine’s role remains unclear .

Biological Activity

Peimine, a bioactive compound derived from the Fritillaria species, particularly Fritillaria thunbergii, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as an isosteroidal alkaloid and is noted for its anti-inflammatory, anticancer, and antifibrotic properties. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

1. Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways. Research indicates that this compound can:

  • Reduce pro-inflammatory cytokines : It decreases the levels of IL-6 and IL-1β while increasing anti-inflammatory cytokines such as IL-10 .
  • Inhibit NF-kB signaling : this compound blocks the activation of nuclear factor kappa B (NF-kB), which plays a critical role in inflammatory responses .

2. Antifibrotic Effects

Recent studies have highlighted this compound's role in ameliorating pulmonary fibrosis (PF). In a bleomycin-induced PF rat model, this compound demonstrated the following effects:

  • Histological Improvement : Treatment with this compound resulted in significant reductions in collagen deposition and histopathological changes associated with PF .
  • M2 Macrophage Polarization Inhibition : this compound treatment led to a decrease in M2-type macrophages and profibrotic factors such as Arg-1 and CD206, suggesting its potential to modulate immune responses in fibrotic conditions .

The mechanisms underlying the biological activities of this compound involve several key pathways:

  • PI3K/Akt Pathway : this compound inhibits the phosphorylation of Akt (p-Akt), which is crucial for cell survival and proliferation .
  • MAPK Pathway : It also suppresses p38 MAPK signaling, which is involved in inflammatory responses and cellular stress .
  • STAT6 Transcription Factor : By inhibiting STAT6 nuclear translocation, this compound reduces M2 macrophage polarization and subsequent fibrotic processes .

Case Study 1: Pulmonary Fibrosis Model

A study conducted on rats treated with bleomycin demonstrated that this compound significantly reduced pulmonary fibrosis markers. The treatment resulted in lower expression levels of collagen I and III, along with decreased macrophage infiltration in lung tissues. The findings suggest that this compound could be a promising therapeutic agent for PF management .

Case Study 2: Osteoarthritis

In another investigation focused on osteoarthritis (OA), peiminine (a related compound) was shown to inhibit IL-1β-induced inflammation in chondrocytes. The study highlighted its ability to activate Nrf2/HO-1 pathways while inhibiting AKT/NF-kB signaling, underscoring its potential utility in treating joint inflammation .

Comparative Pharmacokinetics

Research comparing the pharmacokinetics of this compound and its derivative peiminine revealed that both compounds have favorable absorption profiles when administered orally. Studies utilizing LC-MS/MS techniques demonstrated their effective penetration into biological systems, which is critical for their therapeutic efficacy .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReferences
Anti-inflammatoryInhibition of IL-6, IL-1β; NF-kB pathway
AntifibroticReduction of collagen deposition; M2 macrophage inhibition
AnticancerModulation of apoptosis-related pathways
Osteoarthritis treatmentInhibition of inflammatory cytokines; activation of Nrf2/HO-1

Q & A

Basic Research Questions

Q. What are the primary molecular targets and signaling pathways through which Peimine exerts its anti-cancer and anti-inflammatory effects?

this compound modulates multiple signaling pathways, including the PI3K/AKT and MAPK pathways. In glioblastoma, it induces apoptosis by suppressing PI3K/AKT activation, thereby inhibiting cell proliferation . In chondrocytes, this compound reduces IL-1β-induced inflammation by downregulating phosphorylated p38, ERK, and JNK in the MAPK pathway . Researchers should validate these mechanisms using kinase activity assays, Western blotting, and siRNA-mediated gene silencing to confirm pathway-specific effects.

Q. What experimental models are commonly used to study this compound's therapeutic effects, and what are their limitations?

In vitro models include glioblastoma cell lines (e.g., U87, T98G) and murine chondrocytes, while in vivo studies often employ xenograft mouse models of glioblastoma or osteoarthritis (OA) . Limitations include species-specific responses (e.g., murine vs. human metabolic differences) and the absence of tumor microenvironment complexity in monolayer cell cultures. Researchers should complement 2D models with 3D organoids or co-culture systems to improve translational relevance .

Q. How should researchers design dose-response experiments to determine the optimal this compound concentration for in vitro studies?

Start with a broad range (e.g., 1–100 μM) based on prior studies , using cell viability assays (MTT/CellTiter-Glo) to establish IC50 values. Include positive controls (e.g., PI3K/AKT inhibitors for cancer models) and account for solvent toxicity (e.g., DMSO concentrations ≤0.1%). Repeat experiments across multiple cell passages to assess consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in study outcomes regarding this compound's effects on PI3K/AKT versus MAPK pathways?

Contradictions may arise from cell-type-specific signaling crosstalk or differential experimental conditions (e.g., stimulation with IL-1β vs. serum deprivation). To address this:

  • Perform pathway inhibition studies (e.g., using LY294002 for PI3K or SB203580 for p38 MAPK) to isolate contributions.
  • Conduct time-course experiments to track temporal activation patterns.
  • Compare transcriptomic profiles (RNA-seq) of this compound-treated cells across models to identify context-dependent targets .

Q. What methodological approaches are recommended for validating the specificity of this compound's interaction with proposed molecular targets?

  • Use CRISPR-Cas9 knockout models to ablate candidate targets (e.g., AKT1, ERK1/2) and assess whether this compound's effects are abolished.
  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity.
  • Cross-validate findings with structural analogs of this compound to determine structure-activity relationships .

Q. How can multi-omics data integration improve the understanding of this compound's mechanisms in complex diseases like glioblastoma?

Integrate transcriptomic, proteomic, and metabolomic datasets to:

  • Identify upstream regulators (e.g., transcription factors) and downstream effectors (e.g., apoptosis-related proteins).
  • Use bioinformatics tools (e.g., STRING, KEGG) to map network interactions and prioritize hub genes for functional validation.
  • Apply machine learning algorithms to predict off-target effects or synergistic drug combinations .

Q. What strategies are effective for optimizing this compound's bioavailability and pharmacokinetics in preclinical models?

  • Formulate this compound with nanocarriers (e.g., liposomes, polymeric nanoparticles) to enhance solubility and blood-brain barrier penetration in glioblastoma studies.
  • Conduct pharmacokinetic (PK) profiling in rodent models to assess half-life, Cmax, and tissue distribution.
  • Use microdialysis in target tissues (e.g., brain, synovial fluid) to measure free drug concentrations .

Q. Methodological Guidance

  • Data Contradiction Analysis : When conflicting results arise, apply the PEO framework (Population, Exposure, Outcome) to refine hypotheses and ensure comparability in experimental designs .
  • Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) to structure systematic reviews and meta-analyses of this compound studies .
  • Experimental Reproducibility : Follow the Beilstein Journal’s guidelines for detailing synthesis protocols, characterization data (e.g., NMR, HPLC), and statistical methods to enable replication .

Properties

IUPAC Name

(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKLSMSEHKDIIP-BZMYINFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
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DSSTOX Substance ID

DTXSID70910283
Record name Cevane-3,6,20-triol
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Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23496-41-5, 107299-20-7, 135636-54-3
Record name Peimine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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